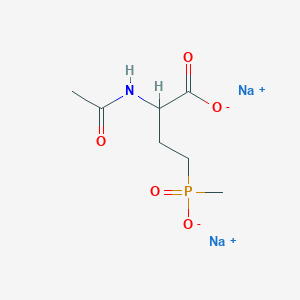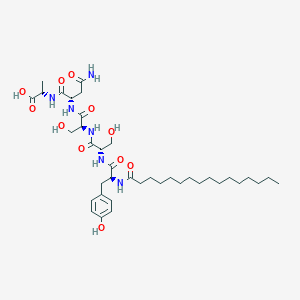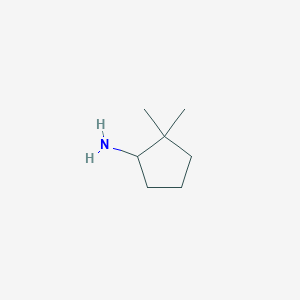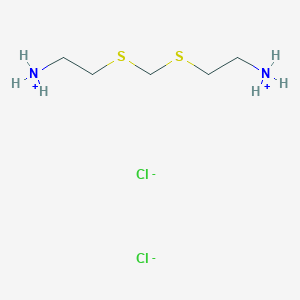
N-Acetil Glufosinato de Sodio
Descripción general
Descripción
N-Acetyl Glufosinate Sodium is a metabolite of the herbicide Glufosinate . It is used as an intermediate for the synthesis of N-acetyl-β-d-glucosaminidase .
Synthesis Analysis
The activated hapten of N-Acetyl Glufosinate Sodium was synthesized using a homobifunctional cross-linker suberic acid bis (N-hydroxysuccinimide ester) . In another study, a deacetylase capable of stereoselectively resolving N-acetyl-L-glufosinate to L-glufosinate was heterologously expressed and characterized .Molecular Structure Analysis
The molecular formula of N-Acetyl Glufosinate Sodium is C7H12NNa2O5P and its molecular weight is 267.13 g/mol .Chemical Reactions Analysis
A highly specific, simple method was developed to directly determine glufosinate and its metabolite residues in 21 plant origin foods by liquid chromatography with tandem mass spectrometry (LC–MS/MS) .Physical And Chemical Properties Analysis
The molecular weight of N-Acetyl Glufosinate Sodium is 267.13 g/mol. It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count. Its rotatable bond count is 4 .Aplicaciones Científicas De Investigación
Producción de Herbicidas
N-Acetil Glufosinato de Sodio: es un precursor en la producción de L-Glufosinato, un herbicida potente. La síntesis biocatalítica de L-Glufosinato es de gran interés debido a su alta eficiencia y bajo impacto ambiental. Una deacetilasa, NAP-Das2.3, se ha utilizado para convertir this compound a L-Glufosinato con alta pureza óptica, lo cual es crucial ya que solo el L-enantiómero exhibe actividad herbicida .
Investigación de Catálisis Enzimática
La enzima NAP-Das2.3, derivada de Arenimonas malthae, ha sido caracterizada por su capacidad de hidrolizar this compound. Esta investigación contribuye a la comprensión de la catálisis enzimática, particularmente en el contexto de reacciones estereoespecíficas, que son esenciales para la producción de compuestos ópticamente puros .
Biotecnología Agrícola
En el campo de la biotecnología agrícola, this compound sirve como un intermedio clave en el desarrollo de cultivos transgénicos tolerantes a herbicidas. Estos cultivos están diseñados para resistir herbicidas que atacan las malezas sin dañar el cultivo en sí, lo que aumenta el rendimiento agrícola .
Estudios de Seguridad Ambiental
Debido a su papel en la síntesis de L-Glufosinato, this compound se estudia por sus patrones de degradación ambiental. L-Glufosinato es conocido por su fácil degradación en el medio ambiente, lo que lo convierte en una opción preferida sobre otros herbicidas que tienen efectos negativos más duraderos .
Investigación Toxicológica
Los metabolitos de Glufosinato, incluyendo N-Acetil Glufosinato, están sujetos a evaluaciones toxicológicas para determinar sus perfiles de seguridad. Estos estudios son cruciales para establecer límites máximos de residuos (LMR) e ingestas diarias admisibles (IDA) para el uso seguro de herbicidas en la producción de alimentos .
Química Analítica
This compound se utiliza en el desarrollo de métodos analíticos para detectar Glufosinato y sus metabolitos en muestras de alimentos. Esto es importante para monitorear el cumplimiento de las normas regulatorias y garantizar la seguridad alimentaria .
Diseño y Optimización de Bioreactores
La expresión de NAP-Das2.3 en Pichia pastoris y su posterior uso en biorreactores para la producción de L-Glufosinato tiene implicaciones para el diseño y la optimización de biorreactores. Esta investigación puede conducir a procesos de producción a escala industrial más eficientes .
Mecanismo De Acción
Target of Action
The primary target of N-Acetyl Glufosinate Sodium is glutamine synthetase (GS) . GS is an enzyme that plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
N-Acetyl Glufosinate Sodium inhibits the activity of GS, which leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . This inhibition also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The herbicidal action of N-Acetyl Glufosinate Sodium is fast and is triggered by reactive oxygen species (ROS). This action is light-dependent, with no visual symptoms or ROS formation in the dark .
Biochemical Pathways
The inhibition of GS disrupts photorespiration, carbon assimilation, and linear electron flow in the light reactions . This disruption leads to an imbalance between ROS generation and scavenging . The activities of superoxide dismutase, catalase, ascorbate peroxidase, and glutathione reductase increase after treatment with N-Acetyl Glufosinate Sodium in an attempt to quench the nascent ROS burst .
Pharmacokinetics
It is known that the compound’s action is light-dependent . More research is needed to fully understand the ADME properties of N-Acetyl Glufosinate Sodium and their impact on its bioavailability.
Result of Action
The cascade of events triggered by the inhibition of GS leads to lipid peroxidation, forming the basis for the fast action of N-Acetyl Glufosinate Sodium . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS . This ROS formation leads to a burst of ROS, overwhelming the antioxidant machinery and the water–water cycle .
Action Environment
The action of N-Acetyl Glufosinate Sodium is influenced by environmental factors such as light. Its fast action is light-dependent, with no visual symptoms or ROS formation in the dark . This suggests that the efficacy and stability of N-Acetyl Glufosinate Sodium could be affected by the light conditions in its environment .
Propiedades
IUPAC Name |
disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGHOPHLLPFJZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNa2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601280 | |
| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133659-60-6 | |
| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)


![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)








